molecular formula C23H28O12 B7796284 Mycophenolic Acid beta-D-Glucuronide

Mycophenolic Acid beta-D-Glucuronide

Cat. No.: B7796284
M. Wt: 496.5 g/mol
InChI Key: BYFGTSAYQQIUCN-OJWURBMUSA-N
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Description

Mycophenolic Acid beta-D-Glucuronide is a metabolite of Mycophenolic Acid, which is widely used in immunosuppressive regimens, particularly after organ transplantation. This compound is formed through the glucuronidation of Mycophenolic Acid, a process that enhances its solubility and facilitates its excretion from the body .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Mycophenolic Acid beta-D-Glucuronide involves the enzymatic glucuronidation of Mycophenolic Acid. This reaction typically occurs in the liver, where Mycophenolic Acid is conjugated with glucuronic acid by the enzyme UDP-glucuronosyltransferase .

Industrial Production Methods: Industrial production of this compound follows similar principles but is scaled up to meet commercial demands. The process involves the use of bioreactors where Mycophenolic Acid is incubated with glucuronic acid and the necessary enzymes under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Mycophenolic Acid beta-D-Glucuronide primarily undergoes hydrolysis, where it is converted back to Mycophenolic Acid and glucuronic acid. This reaction is catalyzed by beta-glucuronidase enzymes .

Common Reagents and Conditions:

    Hydrolysis: Water and beta-glucuronidase enzyme.

    Oxidation and Reduction: These reactions are not commonly associated with this compound due to its stable glucuronide structure.

Major Products:

Mechanism of Action

Mycophenolic Acid beta-D-Glucuronide itself is pharmacologically inactive. upon hydrolysis, it releases Mycophenolic Acid, which inhibits inosine monophosphate dehydrogenase (IMPDH). This inhibition blocks the de novo synthesis of guanosine nucleotides, leading to the suppression of T and B lymphocyte proliferation .

Comparison with Similar Compounds

Uniqueness: Mycophenolic Acid beta-D-Glucuronide is unique due to its role in the detoxification and excretion of Mycophenolic Acid. Unlike Mycophenolic Acid Acyl Glucuronide, which retains some pharmacological activity, this compound is primarily involved in the safe elimination of the drug from the body .

Properties

IUPAC Name

(3S,5S,6S)-6-[[5-[(E)-5-carboxy-3-methylpent-2-enyl]-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-4-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28O12/c1-9(5-7-13(24)25)4-6-11-18(32-3)10(2)12-8-33-22(31)14(12)19(11)34-23-17(28)15(26)16(27)20(35-23)21(29)30/h4,15-17,20,23,26-28H,5-8H2,1-3H3,(H,24,25)(H,29,30)/b9-4+/t15?,16-,17-,20?,23+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYFGTSAYQQIUCN-OJWURBMUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)O)O[C@H]3[C@H](C([C@@H](C(O3)C(=O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mycophenolic Acid beta-D-Glucuronide
Reactant of Route 2
Mycophenolic Acid beta-D-Glucuronide
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Mycophenolic Acid beta-D-Glucuronide
Reactant of Route 4
Mycophenolic Acid beta-D-Glucuronide
Reactant of Route 5
Mycophenolic Acid beta-D-Glucuronide
Reactant of Route 6
Reactant of Route 6
Mycophenolic Acid beta-D-Glucuronide

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